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N-(Amino imino methyl)phenylalanine -

N-(Amino imino methyl)phenylalanine

Catalog Number: EVT-13963535
CAS Number:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
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Product Introduction

Biosynthesis and Metabolic Engineering of N-Functionalized Phenylalanine Derivatives

Reductive Methylamination Strategies in Microbial Hosts

N-Methylphenylalanine biosynthesis hinges on reductive methylamination, a biochemical process coupling an α-keto acid (phenylpyruvate) with methylamine via NADPH-dependent catalysis. This strategy leverages iminoreductase enzymes (IREDs) to form chiral amines with high stereospecificity [2] [5]. The enzyme Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida serves as the cornerstone of this pathway, exhibiting broad substrate promiscuity toward alkylamines and α-keto acids [1] [2].

Key pathway engineering considerations include:

  • Cofactor Regeneration: Endogenous NADPH pools must be replenished through pentose phosphate pathway upregulation or heterologous oxidoreductase expression [5].
  • Methylamine Delivery: Monomethylamine (MMA) serves as the methyl donor but exhibits concentration-dependent cytotoxicity above 1.8 M in microbial hosts [5].
  • Byproduct Minimization: Competing reactions converting phenylpyruvate to L-phenylalanine or phenyl lactate require transaminase deletion (ilvE, aroT) to maximize precursor flux [1] [4].

Table 1: Microbial Host Systems for Reductive Methylamination

Host OrganismEngineered PathwayNMePhe Titer (g/L)Yield (g/g substrate)Key Enzymes
Corynebacterium glutamicumDe novo from glucose0.73 ± 0.050.052DpkAP262A,M141L
C. glutamicumXylose assimilation0.60 ± 0.040.050XylA/XylB + DpkAP262A,M141L
Escherichia coliWhole-cell biocatalysis7.6*0.71*NMAADH (P. putida)

*N-methyl-L-alanine production data shown for reference [5]

Engineering Corynebacterium glutamicum for De Novo Production

Corynebacterium glutamicum stands as the industrial workhorse for amino acid production due to its robust carbon flux toward aromatic precursors, genetic tractability, and GRAS status [1] [9]. Metabolic engineering for NMePhe production involves multi-layered modifications:

Precursor Amplification:

  • Shikimate Pathway Enhancement: Overexpression of feedback-resistant DAHP synthase (aroGfbr) and transketolase (tkt) increases erythrose-4-phosphate and phosphoenolpyruvate supply [3] [4].
  • Phenylpyruvate Accumulation: Deletion of aromatic aminotransferases (aroT) and branched-chain aminotransferase (ilvE) prevents phenylpyruvate conversion to L-phenylalanine [1].
  • Competitive Pathway Blocking: Disruption of anthranilate synthase (trpEG) eliminates tryptophan biosynthesis, redirecting chorismate toward phenylpyruvate [1] [9].

Transport Engineering:

  • Methylamine Uptake: C. glutamicum lacks native MMA transporters; extracellular supplementation at sub-inhibitory concentrations (0.1–0.35 M) remains necessary [1] [5].
  • Product Export: Though NMePhe export mechanisms are uncharacterized, aromatic amino acid exporters (yddG) may facilitate efflux [4].

Substrate Specificity Modulation of Δ-1-Piperideine-2-Carboxylate Reductases

Wild-type DpkA from P. putida exhibits catalytic bias toward pyruvate over phenylpyruvate (kcat/Km ratio of 8.2 vs. 0.7 mM−1s−1) [1]. Rational engineering has overcome this limitation:

Key Mutations:

  • M141L: Residue substitution enlarges the substrate-binding pocket, accommodating phenylpyruvate’s bulky benzyl side chain [1].
  • P262A: Removal of proline’s steric constraint enhances conformational flexibility for aryl ketoacid binding [1] [2].

The double mutant DpkAP262A,M141L achieves near-equivalent catalytic efficiency for phenylpyruvate (kcat/Km = 4.3 mM−1s−1) and pyruvate (kcat/Km = 5.1 mM−1s−1), enabling efficient NMePhe synthesis [1]. Structural analysis reveals these mutations reposition catalytic residues (Lys77, Asp176) to stabilize the phenylpyruvate enol intermediate during reductive methylamination [2].

Carbon Source Optimization for Fermentative Pathways

Carbon flux distribution significantly impacts precursor availability and redox balance in NMePhe biosynthesis. Comparative studies reveal:

Table 2: Carbon Source Performance in NMePhe Production

Carbon SourceStrainVolumetric Productivity (g/L/h)Yield (g/g substrate)Metabolic Advantages
GlucoseC. glutamicum NMePhe10.0100.052High glycolytic flux; NADPH regeneration via PPP
XyloseC. glutamicum XylA/XylB+0.0080.050Reduced carbon competition; co-utilization with glucose
StarchEngineered C. glutamicum0.009*0.048*Avoids glucose repression; low-cost feedstock

*Data extrapolated from N-methyl-L-alanine production [5]

Lignocellulosic Feedstock Adaptation:

  • Xylose Utilization: Heterologous expression of xylose isomerase (xylA) and xylulokinase (xylB) from Xanthomonas campestris enables growth on xylose, achieving 82% of glucose-based NMePhe titers [1].
  • Arabinose/Starch Metabolism: Engineered C. glutamicum strains expressing α-amylase or arabinose transporters facilitate production from agricultural waste streams [5].

Energy Metabolism Considerations:

  • Phosphotransferase System (PTS) Bypass: Replacement with galactose permease (galP) and glucokinase (glk) reduces PEP consumption by 50%, increasing phenylpyruvate precursor supply [3] [4].
  • Oxaloacetate-Malate Shunt: Overexpression of PEP carboxylase (ppc) and malate dehydrogenase (mdh) replenishes oxaloacetate without PEP loss, supporting aromatic biosynthesis [3].

Properties

Product Name

N-(Amino imino methyl)phenylalanine

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1

InChI Key

MVTHUEOHHHQQKY-QMMMGPOBSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N

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